molecular formula C20H22N4O3 B12238325 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Cat. No.: B12238325
M. Wt: 366.4 g/mol
InChI Key: DWPMJCJNMYWTEZ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound that features a benzodioxin ring, a pyrimidine moiety, and an octahydropyrrolo[3,4-c]pyrrole structure. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the formation of the benzodioxin ring through a cyclization reaction. The pyrimidine moiety can be introduced via a nucleophilic substitution reaction. The final step often involves coupling the benzodioxin and pyrimidine intermediates under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of such compounds usually requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine moiety, potentially converting it to a dihydropyrimidine or tetrahydropyrimidine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. Research may focus on its activity against specific biological targets.

Medicine

In medicine, such compounds are often investigated for their therapeutic potential. They may serve as lead compounds in drug discovery programs aimed at treating diseases like cancer, infections, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one would depend on its specific biological target. Typically, such compounds interact with proteins or enzymes, modulating their activity. This interaction could involve binding to the active site of an enzyme, inhibiting its function, or interacting with a receptor to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-[5-(pyrimidin-2-yl)-pyrrol-2-yl]ethan-1-one: Lacks the octahydro component, potentially altering its biological activity.

    2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-[5-(pyrimidin-2-yl)-pyrrolidin-2-yl]ethan-1-one: Contains a pyrrolidine ring instead of the octahydropyrrolo[3,4-c]pyrrole, which may affect its chemical reactivity.

Uniqueness

The presence of the octahydropyrrolo[3,4-c]pyrrole structure in 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one makes it unique compared to its analogs. This structural feature could impart distinct biological activities and chemical properties, making it a compound of interest for further research.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone

InChI

InChI=1S/C20H22N4O3/c25-19(8-16-13-26-17-4-1-2-5-18(17)27-16)23-9-14-11-24(12-15(14)10-23)20-21-6-3-7-22-20/h1-7,14-16H,8-13H2

InChI Key

DWPMJCJNMYWTEZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CC=N3)C(=O)CC4COC5=CC=CC=C5O4

Origin of Product

United States

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